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Compound of Interest

Compound Name: Ms-PEG3-CH2CH2COOH

Cat. No.: B11829351 Get Quote

Ms-PEG3-CH2CH2COOH is a valuable bifunctional linker used to synthesize a Proteolysis

Targeting Chimera (PROTAC) for targeted protein degradation. This discrete polyethylene

glycol (PEG) linker, characterized by a methanesulfonyl (Ms) group at one end and a carboxylic

acid at the other, offers a defined length to optimally orient the two ligands of a PROTAC,

enhancing the formation of a productive ternary complex between the target protein and an E3

ubiquitin ligase.

Application Notes
Introduction
Ms-PEG3-CH2CH2COOH is a monodisperse PEG linker that is instrumental in the fields of

targeted therapy and drug development.[1] Its structure incorporates a methanesulfonyl group,

which can serve as a reactive handle, and a terminal carboxylic acid, enabling covalent

conjugation to amine-containing molecules. This short-chain PEG linker enhances the solubility

and pharmacokinetic properties of the resulting conjugates.[2] The defined three-unit PEG

chain provides a precise spacer length, which is crucial for optimizing the biological activity of

complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[3][4]

The primary applications for Ms-PEG3-CH2CH2COOH include:

PROTAC Synthesis: As a linker to connect a target protein-binding ligand and an E3 ligase-

binding ligand.[5] The PEG component improves the solubility and cell permeability of the

PROTAC molecule.
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Antibody-Drug Conjugate (ADC) Development: To attach a cytotoxic payload to an antibody.

The hydrophilic PEG linker can reduce aggregation, improve the pharmacokinetic profile,

and allow for a higher drug-to-antibody ratio (DAR).

Bioconjugation: For the modification of proteins, peptides, and other biomolecules where a

hydrophilic spacer is beneficial.

Physicochemical and Handling Information
Proper handling and storage of Ms-PEG3-CH2CH2COOH are essential to maintain its integrity.

Property Value Reference

Molecular Weight 300.33 g/mol

Purity Typically ≥95%

Appearance Solid

Solubility
Soluble in water, DMSO, DCM,

and DMF

Storage (Powder) -20°C for up to 3 years

Storage (In Solvent) -80°C for up to 6 months

Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Ms-PEG3-
CH2CH2COOH
This protocol details the coupling of an amine-containing E3 ligase ligand to Ms-PEG3-
CH2CH2COOH, followed by conjugation to a target protein ligand.

Step 1: Activation of Ms-PEG3-CH2CH2COOH

Dissolve Ms-PEG3-CH2CH2COOH (1.0 equivalent) in anhydrous Dimethylformamide

(DMF).
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Add a coupling reagent such as HATU (1.1 equivalents) and an amine base like DIPEA (2.0

equivalents).

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid

group.

Step 2: Conjugation to E3 Ligase Ligand

Dissolve the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) (1.0

equivalent) in anhydrous DMF.

Add the E3 ligase ligand solution to the activated Ms-PEG3-CH2CH2COOH mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction progress using LC-MS.

Upon completion, purify the product by reverse-phase HPLC to obtain the E3 Ligand-Linker

conjugate.

Step 3: Conjugation to Target Protein Ligand

This step assumes the target protein ligand has a suitable reactive group to displace the

methanesulfonyl group of the linker.

Dissolve the E3 Ligand-Linker conjugate (1.0 equivalent) and the target protein ligand (1.2

equivalents) in a suitable solvent such as DMSO.

Add a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.

Heat the reaction mixture (e.g., to 80°C) and stir overnight.

Monitor the formation of the final PROTAC by LC-MS.

Purify the final PROTAC molecule using reverse-phase HPLC.
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Protocol 2: General Procedure for Antibody-Drug
Conjugate (ADC) Synthesis
This protocol outlines the conjugation of Ms-PEG3-CH2CH2COOH to a cytotoxic drug and its

subsequent attachment to an antibody.

Step 1: Drug-Linker Synthesis

Activate the carboxylic acid of Ms-PEG3-CH2CH2COOH (1.0 equivalent) using EDC (1.5

equivalents) and sulfo-NHS (1.5 equivalents) in an appropriate buffer (e.g., MES buffer, pH

4.7-6.0) for 15-30 minutes at room temperature.

Dissolve the amine-containing cytotoxic drug (1.0 equivalent) in a suitable solvent (e.g.,

DMSO).

Add the drug solution to the activated linker solution.

Adjust the pH of the reaction mixture to 7.2-7.5 and stir for 2 hours at room temperature.

Purify the drug-linker conjugate by reverse-phase HPLC.

Step 2: Antibody Conjugation

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

The methanesulfonyl group of the drug-linker conjugate can be used for site-specific

conjugation to engineered cysteine residues on the antibody via a Michael addition reaction.

Dissolve the drug-linker conjugate in a co-solvent such as DMSO and add it to the antibody

solution in a 5-10 fold molar excess.

Allow the reaction to proceed at room temperature for 4 hours.

Remove the unreacted drug-linker and co-solvent using a suitable method such as tangential

flow filtration (TFF) or size-exclusion chromatography (SEC).

Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
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Quantitative Data
The choice of linker can significantly impact the properties of a bioconjugate. The following

tables summarize representative data on how PEG linkers affect ADC and PROTAC

performance.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker Length
Clearance Rate
(mL/kg/day)

Fold Change vs. Non-
PEGylated

No PEG ~8.5 1.0x

PEG4 ~5.2 0.6x

PEG8 ~3.8 0.4x

PEG12 ~2.5 0.3x

Data from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Influence of PEG Linker Length on Ligand Binding Affinity

Linker IC50 (nM) Target Receptor

Mini-PEG (short) 0.23 GRPR

PEG28 (long) 0.54 GRPR

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide

Receptor (GRPR).
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PROTAC-Mediated Protein Degradation
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Caption: Mechanism of PROTAC-induced protein degradation.
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ADC Synthesis Workflow
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Step 1: Drug-Linker Synthesis
(Activate Linker & Conjugate to Drug)

Purify Drug-Linker Conjugate
(Reverse-Phase HPLC)

Step 3: Conjugation
(Drug-Linker + Antibody)

Step 2: Antibody Preparation
(Buffer Exchange)

Step 4: ADC Purification
(SEC or TFF)

Step 5: Characterization
(DAR, Purity, Aggregation)

Final ADC

Click to download full resolution via product page

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b11829351?utm_src=pdf-custom-synthesis
https://www.biochempeg.com/article/245.html
https://www.protocols.io/workspaces/biopharma-peg/news/monodispersed-peg-linkers-enhance-antibodydrug
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Modifying_Antibodies_with_a_Short_Chain_PEG_Linker_for_Antibody_Drug_Conjugate_ADC_Development.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://www.mybiosource.com/biochemical/ms-peg3-ch2ch2cooh/5800237?utm_source=TDSQR
https://www.benchchem.com/product/b11829351#how-to-use-ms-peg3-ch2ch2cooh-in-a-sentence
https://www.benchchem.com/product/b11829351#how-to-use-ms-peg3-ch2ch2cooh-in-a-sentence
https://www.benchchem.com/product/b11829351#how-to-use-ms-peg3-ch2ch2cooh-in-a-sentence
https://www.benchchem.com/product/b11829351#how-to-use-ms-peg3-ch2ch2cooh-in-a-sentence
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11829351?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11829351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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